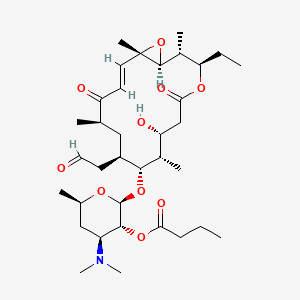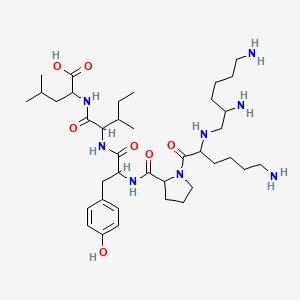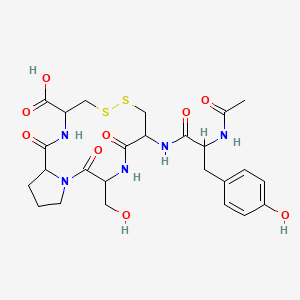![molecular formula C18H25N B10785358 10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)
10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Volazocine is an opioid analgesic belonging to the benzomorphan class. It was never marketed but has been studied for its potent, orally active agonist properties with anesthetic-antagonist characteristics .
Preparation Methods
Volazocine can be synthesized through two primary routes:
Nitration and Subsequent Reduction: This method involves the nitration of volazocine followed by reduction.
Dissolution Metal Reduction: This route involves the dissolution metal reduction of cyclazocine methyl ether, followed by oximation and the Semmler-Wolff rearrangement sequence.
Chemical Reactions Analysis
Volazocine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert volazocine into its oxidized form.
Reduction: Common reducing agents are used to reduce volazocine, especially in its synthesis.
Substitution: Volazocine can undergo substitution reactions where one functional group is replaced by another under specific conditions.
Scientific Research Applications
Chemistry: As a model compound for studying opioid receptor interactions.
Biology: Investigating its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Exploring its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Potential use in the development of new analgesic drugs
Mechanism of Action
Volazocine exerts its effects by acting as an agonist at opioid receptors. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The exact molecular targets and pathways involved include the central nervous system’s opioid receptors .
Comparison with Similar Compounds
Volazocine is similar to other benzomorphan opioids such as:
What sets volazocine apart is its unique combination of potent agonist properties with anesthetic-antagonist characteristics, making it a compound of interest for further research .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKVWRTVTPUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Dimethylamino)-2-[[3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate](/img/structure/B10785275.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B10785328.png)
![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B10785335.png)
![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)

![9-{3-[4-(6-Isothiocyanato-hexyl)-3,5-dimethyl-piperazin-1-yl]-propyl}-9H-carbazole](/img/structure/B10785349.png)
![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)

![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)



